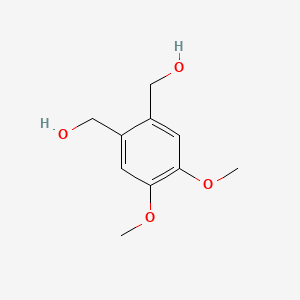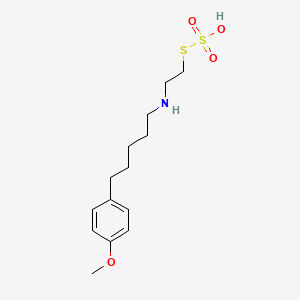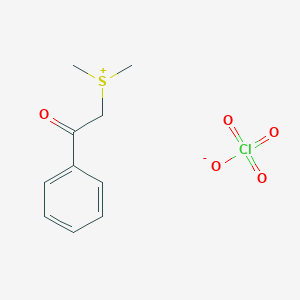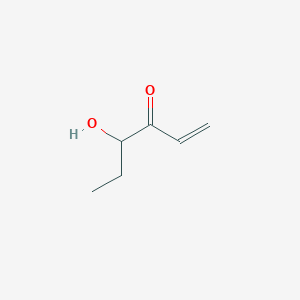
4-Hydroxyhex-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyhex-1-en-3-one is an organic compound with the molecular formula C6H10O2 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyhex-1-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde and acetone, followed by a selective reduction of the resulting product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxyhex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxohex-1-en-3-one or 4-oxohexanoic acid.
Reduction: Formation of 4-hydroxyhexan-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-Hydroxyhex-1-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxy ketones.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which 4-Hydroxyhex-1-en-3-one exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate for enzymes that catalyze oxidation or reduction processes. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or other catalytic systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyhexan-3-one: Similar structure but lacks the double bond.
4-Hydroxy-3-methoxybenzaldehyde: Contains a methoxy group and an aromatic ring.
Hex-4-en-3-one: Similar structure but lacks the hydroxyl group.
Uniqueness
4-Hydroxyhex-1-en-3-one is unique due to the presence of both a hydroxyl group and a double bond within its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
22082-45-7 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
4-hydroxyhex-1-en-3-one |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3,6,8H,1,4H2,2H3 |
Clé InChI |
ZWFSKVZACXTELI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


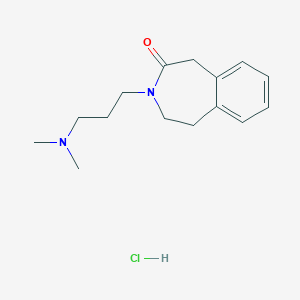
![4H-Cyclopenta[b]thiophene, 5-methyl-](/img/structure/B14718109.png)

![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)
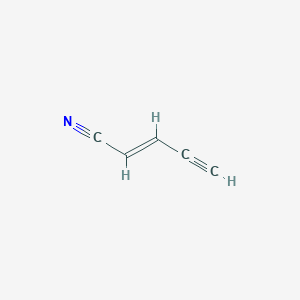

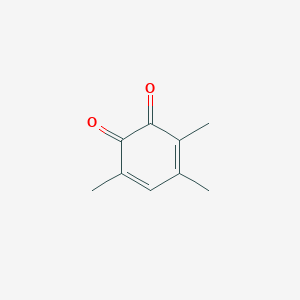
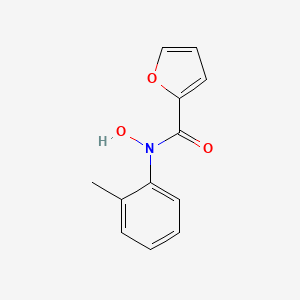

![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)

